molecular formula C14H12N6O4S B10974153 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

Cat. No.: B10974153
M. Wt: 360.35 g/mol
InChI Key: HFVWNHHRAAOULJ-UHFFFAOYSA-N
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Description

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features both pyrazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the nitro group. The quinazoline moiety is then synthesized separately and coupled with the pyrazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include nitrating agents, reducing agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinazoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is unique due to the combination of the pyrazole and quinazoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N6O4S

Molecular Weight

360.35 g/mol

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C14H12N6O4S/c1-8-11(20(23)24)6-18(16-8)7-12(21)17-19-13(22)9-4-2-3-5-10(9)15-14(19)25/h2-6H,7H2,1H3,(H,15,25)(H,17,21)

InChI Key

HFVWNHHRAAOULJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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